molecular formula C14H16ClN5O B2408387 (6-Chloropyridin-3-yl)-[4-(1-methylimidazol-2-yl)piperazin-1-yl]methanone CAS No. 1385324-60-6

(6-Chloropyridin-3-yl)-[4-(1-methylimidazol-2-yl)piperazin-1-yl]methanone

Cat. No. B2408387
CAS RN: 1385324-60-6
M. Wt: 305.77
InChI Key: CMFWUWYUTWAJBU-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound is not explicitly provided in the search results .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not explicitly mentioned in the search results .

Scientific Research Applications

Molecular Interaction and Pharmacological Studies

The molecular interactions and pharmacological applications of related compounds demonstrate the importance of such chemicals in understanding receptor binding mechanisms and developing pharmacophores. For instance, studies on cannabinoid receptor antagonists, such as SR141716; 1, explore the conformational analysis and the development of pharmacophore models for CB1 receptor ligands, providing insights into the steric binding interaction with the receptor (Shim et al., 2002).

Antimicrobial and Anticancer Applications

Research on pyridine derivatives, including efforts to synthesize and evaluate antimicrobial activity, illustrates the compound's potential in developing treatments against bacteria and fungi. The creation of amide derivatives from acid chlorides and piperazines, and their subsequent testing for in vitro antimicrobial activity, highlights this application area (Patel, Agravat, & Shaikh, 2011).

Antagonistic Properties

The investigation into SR141716A as an inverse agonist at the human cannabinoid CB1 receptor offers an example of how specific chemical compounds can influence receptor activity, with implications for developing new therapeutic agents (Landsman et al., 1997).

Synthesis and Structural Analysis

Studies on the synthesis and structure-activity relationships of compounds for histamine H(4) receptor antagonists further demonstrate the scientific interest in these chemicals. Such research aids in identifying novel lead compounds and understanding their interactions with specific receptors (Terzioğlu et al., 2004).

Exploration of Antiproliferative Activity

The synthesis and evaluation of compounds for antiproliferative activity, as well as their structural characterization through various spectroanalytical techniques, underscore the utility of these compounds in cancer research. The assessment of anticancer activity against a panel of 60 cancer cell lines provides valuable data for drug development (Katariya, Vennapu, & Shah, 2021).

Mechanism of Action

Mode of Action

It is known that the compound has some fungicidal and insecticidal activity . This suggests that it may interact with biological targets in fungi and insects, leading to their death or inhibition.

Pharmacokinetics

Therefore, its impact on bioavailability is currently unknown .

Result of Action

The compound has been found to display moderate to weak fungicidal and insecticidal activity . This suggests that it may have potential uses in agriculture as a pesticide.

Action Environment

The influence of environmental factors on the action, efficacy, and stability of this compound is currently unknown. Factors such as temperature, pH, and presence of other chemicals could potentially affect its activity .

Safety and Hazards

The safety and hazards associated with this compound are not explicitly mentioned in the search results .

Future Directions

The future directions or potential applications of this compound are not explicitly mentioned in the search results .

properties

IUPAC Name

(6-chloropyridin-3-yl)-[4-(1-methylimidazol-2-yl)piperazin-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16ClN5O/c1-18-5-4-16-14(18)20-8-6-19(7-9-20)13(21)11-2-3-12(15)17-10-11/h2-5,10H,6-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMFWUWYUTWAJBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1N2CCN(CC2)C(=O)C3=CN=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClN5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(6-Chloropyridin-3-yl)-[4-(1-methylimidazol-2-yl)piperazin-1-yl]methanone

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